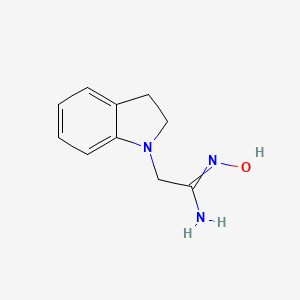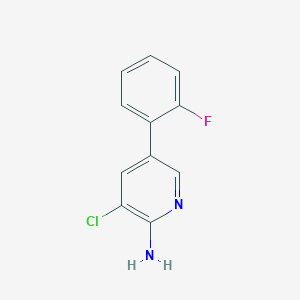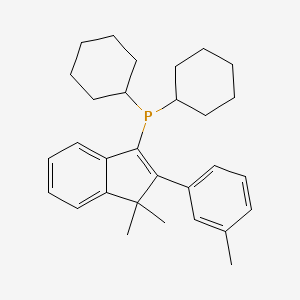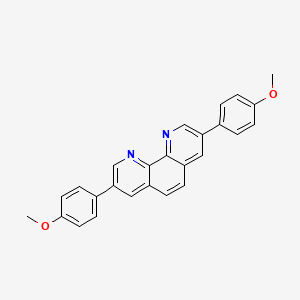![molecular formula C17H16N2O3S B14085324 propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 743439-32-9](/img/structure/B14085324.png)
propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and an ester functional group. The presence of these functional groups and the overall structure of the compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate phenyl-substituted reagent, followed by esterification to introduce the propan-2-yl acetate group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce new functional groups or modify existing ones, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can be compared with other thienopyrimidine derivatives, such as:
4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine: Lacks the propan-2-yl acetate group, which may affect its solubility and biological activity.
Propan-2-yl (4-oxo-6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
743439-32-9 |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C17H16N2O3S/c1-10(2)22-15(20)9-14-18-16(21)12-8-13(23-17(12)19-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,19,21) |
InChI-Schlüssel |
GMARJZSRFLOPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |
Löslichkeit |
2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)


![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)




![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)

![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085308.png)

